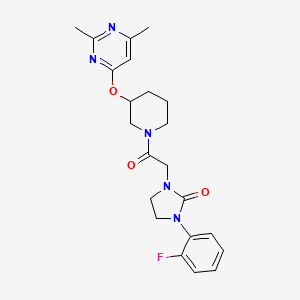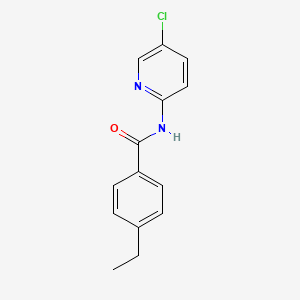
2,6-difluoro-N-((3-hydroxytetrahydrofuran-3-yl)methyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2,6-difluoro-N-((3-hydroxytetrahydrofuran-3-yl)methyl)benzenesulfonamide” is a complex organic molecule. It contains a benzenesulfonamide core, which is substituted with two fluorine atoms at the 2 and 6 positions. Attached to the nitrogen of the sulfonamide group is a 3-hydroxytetrahydrofuran ring .
Applications De Recherche Scientifique
Photosensitizer in Photodynamic Therapy
The novel synthesis and characterization of zinc phthalocyanine derivatives substituted with benzenesulfonamide groups indicate significant potential for photodynamic therapy applications. These compounds exhibit excellent fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, crucial for effective Type II mechanisms in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Herbicide Metabolism in Plants
The selectivity of chlorsulfuron as a post-emergence herbicide for small grains like wheat, oats, and barley is attributed to the ability of these crops to metabolize the herbicide into a polar, inactive product. This metabolism involves the hydroxylation of the phenyl ring followed by conjugation with a carbohydrate moiety (Sweetser, Schow, & Hutchison, 1982).
Inhibitors of Carbonic Anhydrases
Fluorinated benzenesulfonamides, specifically 4-substituted-2,3,5,6-tetrafluorobenzenesulfonamides, have been synthesized and shown to be potent inhibitors of recombinant human carbonic anhydrase isozymes. These compounds exhibit nanomolar binding potency, highlighting their potential for therapeutic applications involving carbonic anhydrase inhibition (Dudutienė et al., 2013).
Palladium-Copper Catalyzed Oxidative Cross-Coupling
N-(2‘-Phenylphenyl)benzenesulfonamides have been used in oxidative cross-coupling reactions with alkenes under air, catalyzed by a palladium-copper system. This process facilitates the production of dihydro-phenanthridine derivatives, showcasing the applicability of benzenesulfonamides in complex organic syntheses (Miura, Tsuda, Satoh, Pivsa-Art, & Nomura, 1998).
Propriétés
IUPAC Name |
2,6-difluoro-N-[(3-hydroxyoxolan-3-yl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F2NO4S/c12-8-2-1-3-9(13)10(8)19(16,17)14-6-11(15)4-5-18-7-11/h1-3,14-15H,4-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDCDGJDZKVDBHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1(CNS(=O)(=O)C2=C(C=CC=C2F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F2NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((5-(2-phenoxyacetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide](/img/structure/B2979323.png)

![N-(2,4-dimethylphenyl)-2-((4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2979325.png)
![2,4-dichloro-N-[1-(3-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-yl]benzenesulfonamide](/img/structure/B2979326.png)

![2-[5-(4-Chlorophenyl)pyrimidin-4-yl]-5-methoxyphenol](/img/structure/B2979330.png)

![2-benzamido-N-(4-isopropylphenyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2979333.png)
![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(2-(dimethylamino)ethyl)-2-phenylacetamide hydrochloride](/img/structure/B2979334.png)

![(2Z)-6-[(4-bromophenyl)methoxy]-2-(furan-2-ylmethylidene)-1-benzofuran-3-one](/img/structure/B2979339.png)

![6-(4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)pyridine-2-carbonitrile](/img/structure/B2979342.png)
![3-amino-N-(2-ethylphenyl)-4-(thiophen-2-yl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B2979345.png)